The synthesis of 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- typically involves the reaction of purine with trimethylsilyl chloride in an anhydrous environment to prevent hydrolysis. The following reaction scheme illustrates this process:
Technical Details:
On an industrial scale, continuous flow processes may be employed to enhance yield and purity. Automated systems can control reagent addition and reaction conditions, improving efficiency and scalability.
The molecular structure of 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- features a purine core with two trimethylsilyl groups attached at the nitrogen and oxygen positions. This structural modification provides unique properties compared to unmodified purine.
9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- can undergo various chemical reactions:
The mechanism of action for 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- involves its interaction with biological molecules such as nucleic acids and proteins. The lipophilic nature imparted by the trimethylsilyl groups facilitates its passage through cellular membranes.
Once inside cells, this compound may inhibit nucleic acid function or interact with proteins, potentially altering their activity. The specific pathways depend on the molecular targets involved in various biological processes.
The applications of 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- span several fields:
The compound 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- derives its systematic name from the parent heterocycle 9H-purine (IUPAC name: 9H-purine), which consists of fused pyrimidine and imidazole rings [1] [3]. The prefix "9-(trimethylsilyl)" designates a trimethylsilyl (–Si(CH₃)₃) group attached to the N-9 nitrogen, while "6-[(trimethylsilyl)oxy]" indicates a silyl ether substitution at the C-6 oxygen [5] [6]. The "9H" notation specifies the predominant tautomeric form where hydrogen resides at N-9, critical for distinguishing it from less stable tautomers like 7H-purine [3] [8]. This nomenclature adheres to IUPAC additive principles by:
Table 1: Nomenclature Comparison
Component | 9H-Purine Core | Derivative |
---|---|---|
Parent Name | 9H-Purine | 9H-Purine |
Substituents | None | 9-(trimethylsilyl), 6-[(trimethylsilyl)oxy] |
CAS Registry | 120-73-0 | 51953-03-8 |
Tautomer Specifier | 9H | Retained in name |
The molecular formula C₁₁H₂₀N₄OSi₂ reflects these structural modifications:
Table 2: Molecular Weight Distribution
Component | Atoms Added | Mass Contribution (g/mol) |
---|---|---|
9H-Purine Core | C₅H₄N₄ | 120.11 |
9-(Trimethylsilyl) Group | C₃H₉Si | 73.12 |
6-[(Trimethylsilyl)oxy] Group | C₃H₉SiO | 89.15 (includes O) |
Total | C₁₁H₂₂N₄OSi₂ | 282.38 (unadjusted) |
Adjustments | –H₂ (from core) | –2.02 |
Final | C₁₁H₂₀N₄OSi₂ | 280.36 |
Computational modeling reveals that silylation at N-9 and O-6 significantly alters the conformational landscape of purine:
Silylation suppresses but does not eliminate tautomerism in purines:
Table 3: Tautomeric Energy Differences
Tautomer | Energy Relative to 9H Form (kcal/mol) | Primary Stabilizing Factor |
---|---|---|
9H (silylated) | 0.0 (reference) | N-9 silylation resonance |
7H | +9.7 | None (steric clash at C-8) |
1H | +12.1 | Disrupted aromaticity |
3H | +15.3 | Loss of imidazole ring planarity |
These properties make the title compound a versatile precursor for:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7